![molecular formula C8H14O3 B056222 2,3-o-(3-Pentylidene)-D-glyceraldehyde CAS No. 120157-60-0](/img/structure/B56222.png)
2,3-o-(3-Pentylidene)-D-glyceraldehyde
Overview
Description
“2,3-o-(3-Pentylidene)-D-glyceraldehyde” is a chemical compound that has been mentioned in the context of synthesizing beta-C-ribosides . It is used in the synthesis of various compounds, including ribofuranosides and sphingosine analogues .
Synthesis Analysis
The synthesis of “2,3-o-(3-Pentylidene)-D-glyceraldehyde” involves a highly beta-selective C-allylation . This strategy provides a new concept for synthesizing beta-C-ribosides by controlling the effect of steric hindrance in the transition state . An optimized synthetic route for the preparation of the versatile chiral building block 1,4-di-O-benzylthreitol has been described, which involves a novel route from 2,3-O-(3-Pentylidene)-®-glyceraldehyde .
Chemical Reactions Analysis
The chemical reactions involving “2,3-o-(3-Pentylidene)-D-glyceraldehyde” include a highly beta-selective C-allylation . This reaction is used to synthesize beta-C-ribosides by controlling the effect of steric hindrance in the transition state .
Scientific Research Applications
Synthesis and Advantages : A novel synthesis of 2,3-O-(3-Pentylidene)-D-glyceraldehyde was presented, highlighting its advantages over conventionally employed surrogates like 2,3-O-isopropylidene-D-glyceraldehyde. The new method simplifies extraction and allows efficient removal of byproducts at reduced pressures (Schmid & Bradley, 1992).
Stereoselective Synthesis : The compound was used in the first stereoselective synthesis of the pheromone β-multistriatin, demonstrating its utility in creating complex organic molecules (Henrichfreise & Scharf, 1995).
In Synthesis of Phosphinylglycerols : It reacts with dimethylphosphine oxide in the presence of triethylamine to produce 1-dimethylphosphinylgrycerol, useful in synthesizing amino-deoxy-phosphinylglycerols (Hanaya et al., 1990).
Metal-Assisted Cycloisomerization : The compound was involved in reactions leading to chiral 2-oxacyclopentylidene complexes, which are important in the synthesis of various organic molecules (Weyershausen et al., 1998).
High-Pressure Reactions : Used in high-pressure reactions with 2,5-dimethylfuran to produce 2-deoxy-D-pentitol derivatives, demonstrating its utility in creating specific sugar derivatives (Jurczak & Pikul, 1988).
Enolization of Aldehydo-Aldose Derivatives : Involved in the acetylation process of aldehydo derivatives, useful in understanding the chemical behavior of carbohydrates (Eitelman & Horton, 2006).
Synthesis of C2-Branched 2-Deoxy-Pentitols : It was used to synthesize C2-branched sugars, highlighting its role in carbohydrate chemistry (Saba, 1992).
Future Directions
The future directions for “2,3-o-(3-Pentylidene)-D-glyceraldehyde” could involve further exploration of its use in the synthesis of beta-C-ribosides and other compounds. Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
(4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSCFVGTYTZEMA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(OC[C@@H](O1)C=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472755 | |
Record name | 2,3-o-(3-Pentylidene)-D-glyceraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2,2-diethyl-1,3-dioxolane-4-carbaldehyde | |
CAS RN |
120157-60-0 | |
Record name | 2,3-o-(3-Pentylidene)-D-glyceraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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